rac Methadone-d3 Hydrochloride
Description
Fundamental Principles and Rationale for Deuterium (B1214612) Incorporation in Drug Metabolism and Analytical Sciences
Deuterium, a stable isotope of hydrogen, contains one proton and one neutron, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). lucerna-chem.chwikipedia.org This seemingly subtle change in mass is the basis for the "deuterium kinetic isotope effect" (KIE), a phenomenon that has significant implications for drug metabolism. nih.govassumption.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that more energy is required to break the C-D bond. nih.govselvita.com
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. tandfonline.com By strategically replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of metabolism at that site can be significantly reduced. nih.gov This can lead to several desirable outcomes:
Improved Pharmacokinetic Profile: Slowing down the rate of metabolism can increase a drug's half-life, leading to more sustained plasma concentrations and potentially allowing for lower or less frequent dosing. medchemexpress.comnih.govtandfonline.com
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. Deuteration can redirect metabolic pathways away from the formation of these harmful metabolites. tandfonline.comresearchgate.net
Enhanced Efficacy and Safety: By optimizing the pharmacokinetic and toxicity profiles, deuteration can lead to drugs with improved efficacy and a better safety profile. nih.gov
In analytical sciences, deuterated compounds serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry-based assays. clearsynth.comscioninstruments.com Because they are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience similar ionization and matrix effects. clearsynth.com However, their different mass allows them to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate and precise quantification. clearsynth.com The use of deuterated internal standards is a gold-standard practice in bioanalysis, clinical toxicology, and forensic analysis. clearsynth.compubcompare.ai
Table 1: Key Applications of Deuterium Incorporation
| Application Area | Principle | Desired Outcome |
|---|---|---|
| Drug Metabolism | Kinetic Isotope Effect (KIE) | Altered metabolic rate, improved pharmacokinetic profile, reduced toxic metabolite formation. nih.govtandfonline.com |
| Analytical Chemistry | Mass Difference | Accurate and precise quantification as internal standards in mass spectrometry. acanthusresearch.comclearsynth.com |
| Mechanistic Studies | KIE and Tracer Properties | Elucidation of reaction mechanisms and metabolic pathways. symeres.com |
Historical Development and Evolution of Deuterated Analogs as Research Tools in Pharmacological and Analytical Sciences
The use of deuterium in scientific research dates back to its discovery by Harold Urey in 1931, for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.org The initial applications of deuterium were primarily in mechanistic studies to probe reaction pathways through the kinetic isotope effect. wikipedia.org The concept of using deuterium to modify the properties of drug molecules, an example of bioisosterism, emerged later. wikipedia.org
The first patents for deuterated molecules in the United States were granted in the 1970s. wikipedia.org Throughout the latter half of the 20th century, interest in using deuterium to extend the in-vivo lifetime of drugs and improve their pharmacokinetic and toxicological profiles grew, though progress was intermittent. acs.org Early work in the 1970s with deuterated metabolites laid the groundwork for the development of deuterated drug candidates. wikipedia.org
A significant milestone in the evolution of deuterated compounds as therapeutic agents was the approval of deutetrabenazine by the U.S. Food and Drug Administration (FDA) in 2017. nih.govrsc.org This was the first deuterated drug to receive FDA approval and demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, allowing for reduced dosing frequency. nih.gov The approval of deutetrabenazine marked a new era for the utility of deuterium-substituted drug molecules and spurred further research and development in this area. acs.org More recently, deucravacitinib, a novel deuterated drug, was approved, highlighting a shift towards incorporating deuterium in the early stages of drug discovery rather than simply creating deuterated versions of existing drugs. nih.gov
In analytical sciences, the evolution of deuterated compounds has been closely tied to the advancement of mass spectrometry. As mass spectrometers became more sensitive and widely available, the demand for high-quality, stable isotope-labeled internal standards grew. Deuterated compounds became the standard for ensuring the accuracy and reliability of quantitative bioanalytical methods. acanthusresearch.comsigmaaldrich.com Early generations of deuterated standards sometimes faced challenges with in-source back-exchange of deuterium for hydrogen, but advances in synthetic chemistry have led to the development of more stable, multi-deuterated standards and a wider availability of ¹³C and ¹⁵N-labeled compounds. sigmaaldrich.com
Specific Research Utility and Distinctive Features of rac Methadone-d3 Hydrochloride as a Deuterated Reference Standard and Metabolic Probe
rac-Methadone-d3 hydrochloride is a deuterated analog of methadone, a synthetic opioid. caymanchem.com Its primary and most critical application in scientific research is as an internal standard for the quantitative analysis of methadone in biological samples using mass spectrometry. nih.govnih.govcerilliant.com The three deuterium atoms on the terminal methyl group give it a molecular weight that is three mass units higher than unlabeled methadone, allowing for clear differentiation in a mass spectrometer. caymanchem.com
Key Features and Research Applications:
Quantitative Bioanalysis: rac-Methadone-d3 hydrochloride is widely used as an internal standard in methods for quantifying methadone and its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), in various biological matrices such as plasma, urine, and hair. nih.govnyc.govoup.com Its use improves the accuracy and precision of these assays by correcting for variations in sample preparation and instrument response. clearsynth.com
Pharmacokinetic Studies: By administering a "pulse" dose of deuterated methadone to a subject at a steady state on unlabeled methadone, researchers can study the pharmacokinetics of the drug without altering the steady-state conditions. nih.gov This technique allows for the determination of parameters like plasma half-life and clearance. nih.gov
Metabolic Probing: The use of deuterated methadone has been instrumental in elucidating the metabolic pathways of the drug. ubc.caubc.ca By tracking the appearance of deuterated metabolites, researchers can identify and quantify the products of biotransformation. ubc.ca For example, studies using deuterated methadone have helped to confirm the N-demethylation pathway leading to the formation of EDDP. drugbank.comresearchgate.net
Drug Interaction Studies: Deuterated methadone can be used as a probe to investigate potential drug-drug interactions. For instance, it has been used to study whether the co-administration of other drugs, like diazepam, affects the metabolism and excretion of methadone. ubc.ca
rac-Methadone-d3 hydrochloride is a certified reference material (CRM), meaning it is manufactured and tested to high standards of purity and isotopic enrichment, ensuring its suitability for use as a quantitative analytical reference standard. caymanchem.comcerilliant.com
Table 2: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Formal Name | 6-(dimethylamino)-4,4-diphenyl-3-heptanone-1,1,1-d3 | caymanchem.com |
| CAS Number | 60263-63-0 | caymanchem.com |
| Molecular Formula | C₂₁H₂₄D₃NO | caymanchem.com |
| Formula Weight | 312.5 | caymanchem.com |
| Primary Application | Internal standard for mass spectrometry | cerilliant.com |
Structure
3D Structure of Parent
Properties
CAS No. |
65566-72-5 |
|---|---|
Molecular Formula |
C21H28ClNO |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/i1D3; |
InChI Key |
FJQXCDYVZAHXNS-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Sophisticated Synthetic Strategies for Regioselective Deuterium Incorporation in Methadone Derivatives
Advanced Synthetic Routes for the Preparation of rac-Methadone-d3 Hydrochloride
The synthesis of rac-Methadone-d3 Hydrochloride can be achieved through various advanced routes, often starting from readily available precursors. A common strategy involves the Grignard reaction of a deuterated reagent with a nitrile intermediate.
One prominent synthetic pathway begins with D-alanine, which is converted to (R)-2-N,N-dimethyl alaninol. google.com This chiral building block is then activated and reacted with diphenylacetonitrile (B117805) to form levomethadone (B1675119) nitrile. google.com The crucial deuterium (B1214612) incorporation step occurs during the reaction of this nitrile with a deuterated Grignard reagent, such as ethylmagnesium bromide-d3. Subsequent hydrolysis with hydrochloric acid yields the final product, rac-Methadone-d3 Hydrochloride. google.com
Another documented method involves the reduction of the ketone group in methadone hydrochloride. This can be accomplished using deuterated reducing agents like sodium borodeuteride (NaBD₄) or through catalytic deuteration with deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The choice of solvent, typically anhydrous methanol (B129727) or ethanol, is critical to prevent unwanted proton exchange and maintain the integrity of the deuterium label.
Continuous flow synthesis using microreactor systems is an emerging methodology that offers advantages such as reduced reaction times and improved safety, particularly when handling deuterium gas. These systems allow for precise control over reaction parameters like temperature, pressure, and flow rate, leading to high yields and excellent deuterium incorporation.
Methodologies for Stereospecific and Regioselective Deuterium Labeling in Complex Pharmaceutical Analogs
Achieving stereospecific and regioselective deuterium labeling is paramount for creating well-defined deuterated standards. nih.govresearchgate.net In the context of methadone and its analogs, this precision is crucial for accurately studying metabolic pathways and drug-target interactions. nih.gov
Catalytic hydrogen isotope exchange (HIE) is a powerful technique for introducing deuterium into specific positions of a molecule. acs.orgacs.org The choice of catalyst, often based on metals like iridium, rhodium, or ruthenium, can direct the deuterium to specific C-H bonds, including those at ortho-positions to directing groups or at benzylic positions. acs.orgacs.orgsnnu.edu.cn For instance, ruthenium nanoparticles have been used for the regioselective and stereospecific deuteration of bioactive aza compounds. acs.org
In the synthesis of deuterated steroids, the reduction of a 1,4-dien-3-one system with reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride in deuterated solvents has been shown to produce stereospecifically labeled compounds. nih.gov This approach involves the initial hydride (or deuteride) attack at a specific position, followed by ketonization, ensuring precise deuterium placement. nih.gov
For complex molecules like methadone, which contains multiple potential sites for deuteration, a combination of strategies is often necessary. This may involve using deuterated building blocks in the initial synthesis, followed by late-stage functionalization or exchange reactions to introduce deuterium at other desired locations. google.comnih.gov
Techniques for Ensuring High Isotopic Purity and Chemical Fidelity of Deuterated Standards
The utility of a deuterated standard is directly dependent on its isotopic and chemical purity. avantiresearch.comlgcstandards.com Several techniques are employed to ensure that these standards meet the stringent requirements for their intended applications.
Isotopic Purity refers to the percentage of the compound that is fully labeled with the desired number of deuterium atoms. avantiresearch.com Low isotopic purity, where the sample contains a significant proportion of incompletely labeled (e.g., d1, d2) or unlabeled (d0) molecules, can interfere with analytical measurements, particularly in mass spectrometry where it can increase the limit of quantification (LLOQ). avantiresearch.com To achieve high isotopic purity (often >90%), synthetic strategies are designed to maximize deuterium incorporation and minimize back-exchange. avantiresearch.com
Chemical Purity is the measure of the desired compound relative to any organic or inorganic impurities. industry.gov.auindustry.gov.au Achieving high chemical purity (typically >99%) involves rigorous purification steps such as column chromatography and recrystallization. The purity is often determined using a mass balance approach, which combines data from several analytical techniques like gas chromatography with flame ionization detection (GC-FID), thermogravimetric analysis, and Karl Fischer analysis for water content. lgcstandards.comindustry.gov.auindustry.gov.au
The stability of the deuterated standard is also a critical factor. Long-term stability studies are conducted under various conditions to establish a reliable shelf life for the material. lgcstandards.com
Advanced Spectroscopic Characterization and Verification of Deuteration Sites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise location of deuterium atoms within a molecule. rsc.orglgcstandards.com While ¹H NMR can indicate the absence of a proton signal at a specific position, ²H (deuterium) NMR directly observes the deuterium nucleus, providing unambiguous confirmation of its location. magritek.comfrontiersin.org
Quantitative NMR (qNMR) can also be used to determine the assay of the reference substance. lgcstandards.com The structure of the compound is confirmed by interpreting the signals in the spectrum. lgcstandards.com For complex molecules, two-dimensional NMR techniques can further elucidate the structure and confirm the sites of deuteration.
In some cases, NMR experiments can be performed without deuterated solvents, using solvent suppression techniques to analyze reaction mixtures directly. azom.com
High-Resolution Mass Spectrometry for Isotopic Enrichment Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for assessing the isotopic enrichment of a deuterated compound. rsc.orgnih.gov By providing highly accurate mass measurements, HRMS can resolve the isotopic peaks corresponding to the unlabeled (d0) and various deuterated (d1, d2, d3, etc.) versions of the molecule. nih.gov
The relative abundance of these isotopic ions is used to calculate the isotopic purity of the sample. nih.gov This method is rapid, highly sensitive, and requires very low sample amounts. nih.gov Tandem mass spectrometry (MS/MS) can provide additional structural information by analyzing the fragmentation patterns of the deuterated compound, which can help to further confirm the location of the deuterium labels. nih.govubc.ca
Below is a table summarizing the key analytical techniques and their roles in the characterization of rac-Methadone-d3 Hydrochloride.
| Analytical Technique | Purpose | Key Information Provided |
| ¹H NMR | Structural elucidation and confirmation of deuterium incorporation. | Absence of proton signals at deuterated positions. |
| ²H NMR | Direct detection and confirmation of deuterium position. | Direct observation of deuterium signals. magritek.com |
| ¹³C NMR | Structural confirmation. | Confirms the carbon skeleton of the molecule. |
| HRMS | Determination of isotopic purity and enrichment. | Accurate mass measurements to resolve isotopic peaks (d0, d1, d2, d3). nih.gov |
| GC-FID | Assessment of chemical purity. | Quantifies organic impurities. industry.gov.au |
| HPLC | Verification of chemical purity. | Separation and quantification of the main compound from impurities. |
Mechanistic Investigations of Biotransformation Pathways Utilizing Rac Methadone D3 Hydrochloride As a Metabolic Probe
In Vitro Metabolic Stability Profiling and Enzyme Reaction Phenotyping with Deuterated Substrates
In vitro systems are fundamental to predicting a drug's metabolic fate in vivo. By using deuterated substrates like rac Methadone-d3 Hydrochloride, researchers can gain detailed insights into metabolic stability and the specific enzymes involved in its breakdown.
Human liver microsomes and hepatocytes are the most common in vitro models for studying drug metabolism because they contain high concentrations of the necessary enzymes. researchgate.net When this compound is incubated with these systems, its metabolic stability can be determined by monitoring its rate of disappearance over time. nih.gov
Liver microsomes, which are vesicles of the endoplasmic reticulum, are particularly rich in cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. researchgate.net Studies using human liver microsomes (HLM) have been instrumental in examining the formation of deuterated 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP-d3), the primary metabolite of methadone. nih.govnih.gov These experiments often involve incubating the deuterated substrate with microsomes in the presence of an NADPH-regenerating system to fuel the enzymatic reactions. nih.gov
Cryopreserved human hepatocytes offer a more complete model as they contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., conjugating) enzymes, as well as transporters. nih.gov Investigations in human hepatocytes have demonstrated that methadone can induce its own metabolism, a phenomenon known as autoinduction. nih.gov This is linked to the increased expression and activity of the very enzymes that break it down. nih.gov The use of deuterated methadone in such systems allows for the unambiguous quantification of the parent compound and its metabolites, even in the presence of pre-existing, non-labeled methadone.
Pinpointing the specific enzymes responsible for a drug's metabolism, or "reaction phenotyping," is crucial for predicting drug-drug interactions. For methadone, N-demethylation to form EDDP is the principal metabolic pathway. nih.govoup.comoup.com While early research pointed primarily to CYP3A4, a more nuanced picture has emerged, with CYP2B6 now recognized as a major contributor to methadone clearance. nih.govnih.govnih.gov
Studies using a panel of recombinant human CYP enzymes have clarified the roles of individual isoforms. washington.eduresearchgate.net These experiments show that CYP2B6, CYP3A4, and CYP2C19 are the main enzymes that generate EDDP from methadone. oup.comwashington.edu At therapeutic concentrations, CYP2B6 often shows the highest efficiency for this reaction. nih.govwashington.edu Other isoforms like CYP2D6, CYP2C9, and CYP2C18 play more minor roles. washington.edunih.gov The use of deuterated methadone in these assays allows for sensitive detection of the resulting deuterated EDDP, typically via liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
Table 1: Key Cytochrome P450 Isoforms in Methadone Metabolism
| CYP Isoform | Role in Methadone N-demethylation | Stereoselectivity Preference | Reference |
|---|---|---|---|
| CYP2B6 | Major, high efficiency | (S)-methadone | nih.govnih.govwashington.edu |
| CYP3A4 | Major, high capacity but lower affinity | None (not stereoselective) | washington.edunih.govnih.gov |
| CYP2C19 | Minor to moderate | (R)-methadone | washington.edunih.govnih.gov |
| CYP2D6 | Minor | (S)-methadone | nih.gov |
| CYP2C9 | Minor | Not specified | washington.edu |
| CYP2C18 | Minor | (S)-methadone | nih.gov |
Microsomal and Hepatocyte Incubation Systems for this compound Metabolism
Elucidation of Novel Metabolites and Metabolic Pathways through Isotope Tracking Experiments
The stable isotopic label in this compound is a powerful tracer that simplifies the discovery and confirmation of metabolic products.
The core strategy for metabolite identification using stable isotopes revolves around mass spectrometry. acs.orgmdpi.com When a biological sample containing metabolites of this compound is analyzed, the mass spectrometer is programmed to look for characteristic "doublets" or pairs of peaks. mdpi.com One peak corresponds to the unlabeled metabolite (from endogenous sources or if a non-labeled drug was co-administered), and the other, shifted by a specific mass difference, corresponds to the deuterium-labeled metabolite. mdpi.com
This mass shift makes it possible to distinguish drug-related material from the vast number of endogenous compounds in a biological matrix like plasma, urine, or bile. nih.govubc.ca High-resolution mass spectrometry (HRMS) is particularly effective, as it can determine the elemental composition of an unknown metabolite, and the deuterium (B1214612) label helps confirm which atoms belong to the drug. mdpi.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the metabolite and its labeled counterpart; the deuterium label is retained on certain fragments, providing clues to the site of metabolic modification. nih.gov
Deuterated compounds like Methadone-d3 and EDDP-d3 are essential for quantitative analysis, where they are most often used as internal standards. acs.orgnih.govresearchgate.net In this role, a known amount of the deuterated analog is added to a biological sample (e.g., plasma, oral fluid, or hair) before processing. acs.orgnih.govnih.gov Because the deuterated standard has nearly identical chemical and physical properties to the non-labeled analyte, it experiences similar losses during extraction and variations in instrument response. mdpi.com
By measuring the ratio of the non-labeled analyte to the labeled internal standard, highly accurate and precise quantification can be achieved using LC-MS/MS. acs.orgnih.gov This technique, known as isotope dilution mass spectrometry, is the gold standard for quantitative bioanalysis. acs.org Methods have been developed and validated to quantify methadone and its metabolites in various matrices, including plasma, oral fluid, and placenta, with limits of detection often in the low nanogram per milliliter (ng/mL) or nanogram per gram (ng/g) range. acs.orgnih.govnih.gov
Table 2: Example of Analytes Quantified Using Deuterated Internal Standards
| Analyte | Deuterated Internal Standard Used | Biological Matrix | Reference |
|---|---|---|---|
| Methadone | Methadone-d3 or Methadone-d9 | Oral Fluid, Plasma, Hair, Blood | acs.orgnih.govforensicresources.org |
| EDDP | EDDP-d3 | Hair, Blood | nih.govnih.gov |
| Cocaine | Cocaine-d3 | Blood | lcms.cz |
| Morphine | Morphine-d3 | Placenta | nih.gov |
Strategies for Metabolite Identification Using Stable Isotope Tracers
Assessment of Stereoselective Metabolic Fate of this compound Enantiomers
Methadone is a chiral drug administered as a racemate, a 1:1 mixture of (R)- and (S)-methadone. washington.edu The two enantiomers, however, have different pharmacological activities and can be metabolized at different rates. The (R)-enantiomer is primarily responsible for the opioid effect. nih.gov Understanding the stereoselective metabolism is therefore critical.
Research has shown that the metabolism of methadone is indeed stereoselective, and this selectivity is primarily driven by the CYP enzymes. washington.edunih.gov CYP2B6 preferentially metabolizes (S)-methadone over (R)-methadone. nih.govnih.govwashington.edu Conversely, CYP2C19 shows a preference for metabolizing (R)-methadone. washington.edunih.gov CYP3A4, another major enzyme, shows no significant stereoselectivity. washington.edunih.gov
This differential metabolism by various enzymes can lead to significant inter-individual variability in the plasma ratios of R/S methadone. nih.gov Studies using recombinant enzymes have demonstrated that when the racemic mixture is the substrate, the formation of S-EDDP is greater than that of R-EDDP, particularly by CYP2B6. nih.gov Furthermore, there is evidence of an inhibitory interaction between the enantiomers; S-methadone can inhibit the metabolism of R-methadone by CYP2B6 more potently than the reverse. nih.govnih.gov The use of deuterated racemic methadone allows for the precise tracing of each enantiomer's metabolic fate, contributing to a deeper understanding of these complex interactions.
Investigations into Drug-Drug Interactions and Enzyme Inhibition/Induction Utilizing Deuterated Probes in In Vitro and Preclinical Models
The investigation of drug-drug interactions (DDIs) and the enzymatic processes of inhibition and induction is fundamental to understanding a drug's metabolic profile and clinical behavior. Deuterated compounds, such as this compound, serve as powerful and precise tools in these studies. The substitution of hydrogen with deuterium atoms creates a heavier, more stable C-D bond compared to a C-H bond. This often results in a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov This property allows researchers to dissect complex metabolic pathways, quantify the impact of co-administered drugs, and explore the mechanisms of enzyme regulation in controlled in vitro and preclinical settings.
Deuterated probes are typically used in two primary ways in these investigations: as stable isotope-labeled internal standards for highly accurate quantification in mass spectrometry, or as the substrate itself to measure how deuteration affects metabolic rates and pathways. nih.govnih.govoup.com
In Vitro Investigations
In vitro systems, such as human liver microsomes (HLMs), recombinant human cytochrome P450 (CYP) enzymes, and cultured hepatocytes, provide a controlled environment to study specific metabolic reactions and enzymatic behaviors without the complexities of a whole organism.
Enzyme Inhibition Studies In these assays, a potential inhibitor is incubated with methadone and a metabolically competent system like HLMs. The rate of formation of its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), is measured to determine the extent of inhibition. nih.gov The use of deuterated internal standards, such as EDDP-d3, is critical for achieving the analytical precision required for these determinations. nih.govaccurateclinic.com
Research has established that methadone metabolism is primarily mediated by CYP3A4, CYP2B6, and to a lesser extent, CYP2C19. nih.govwashington.eduresearchgate.net Inhibition studies using specific chemical inhibitors and antibodies confirm the significant role of these enzymes. For example, potent CYP3A inhibitors like ketoconazole (B1673606) have been shown to reduce EDDP formation by up to 80% in HLMs. nih.gov Similarly, esmethadone, the (S)-enantiomer of methadone, was found to be an inhibitor of CYP2D6 in in vitro tests. nih.gov
| Inhibitor | Enzyme System | Substrate | Finding | Reference |
| Troleandomycin | Human Liver Microsomes | rac-Methadone | Significant inhibition of EDDP formation | nih.gov |
| Ketoconazole | Human Liver Microsomes | rac-Methadone | Concentration-dependent inhibition of EDDP formation by up to 80% | nih.gov |
| Sulphaphenazole | Human Liver Microsomes | rac-Methadone | Significant inhibition of EDDP formation (14-25%) | nih.gov |
| Esmethadone | Recombinant Human CYP2D6 | - | Inhibits CYP2D6 with an IC50 of 9.6 μM | nih.gov |
Enzyme Induction Studies Enzyme induction, the process by which a drug increases the expression of metabolic enzymes, can lead to accelerated drug clearance. Human hepatocytes are a valuable in vitro model for studying this phenomenon. Studies have revealed that methadone is capable of inducing its own metabolism, a process known as autoinduction. researchgate.net In cultured human hepatocytes, methadone was shown to increase the mRNA expression, protein levels, and catalytic activity of both CYP2B6 and CYP3A4, providing a clear mechanism for the clinical observation of metabolic tolerance. researchgate.net
| Inducer | System | Effect Observed | Mechanism | Reference |
| Methadone | Human Hepatocytes | Autoinduction of methadone N-demethylation | Induction of CYP2B6 and CYP3A4 mRNA, protein, and activity | researchgate.net |
| Esmethadone | - | Inducer of CYP3A4/5 | - | nih.gov |
Preclinical Model Investigations
Preclinical animal models, such as rats and mice, allow for the study of DDIs and metabolic processes within a complete physiological system. Deuterated methadone analogues are particularly useful in these models to trace metabolic fate and compare pharmacokinetic profiles directly against their non-deuterated counterparts.
A study comparing d9-methadone to unlabeled methadone in mice demonstrated the profound impact of deuteration on metabolism. nih.govnih.gov The strategic placement of deuterium atoms on the molecule's metabolically vulnerable methyl groups resulted in significantly reduced clearance and higher plasma exposure. nih.govnih.gov This highlights how deuterated probes can be used to create metabolically more robust versions of a drug, directly demonstrating the sites of metabolic attack.
| Parameter | Methadone | d9-Methadone | Fold Change | Reference |
| Max Plasma Concentration (Cmax) | - | - | 4.4x Increase | nih.govnih.gov |
| Area Under Curve (AUC) | - | - | 5.7x Increase | nih.govnih.gov |
| Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2x Decrease | nih.govnih.gov |
Table: Comparison of key pharmacokinetic parameters following intravenous administration of methadone and d9-methadone in CD-1 male mice.
These findings were supported by in vitro experiments using mouse and human liver microsomes, which quantified the difference in metabolic rates. The intrinsic clearance (CLint) of d9-methadone was substantially lower than that of methadone, confirming that the changes observed in vivo were due to slower enzymatic metabolism. nih.gov
| Microsome Source | Substrate | Vmax (nmol/mg/min) | Km (µM) | CLint (Vmax/Km) | Reference |
| Mouse Liver Microsomes | Methadone | 0.44 ± 0.02 | 47.9 ± 4.1 | 9.2 | nih.gov |
| d9-Methadone | 0.17 ± 0.01 | 38.6 ± 4.5 | 4.4 | nih.gov | |
| Human Liver Microsomes | Methadone | 0.28 ± 0.01 | 141.4 ± 11.8 | 2.0 | nih.gov |
| d9-Methadone | 0.11 ± 0.01 | 63.8 ± 11.2 | 1.7 | nih.gov |
Table: In Vitro N-demethylation kinetics of methadone and d9-methadone in mouse and human liver microsomes.
Furthermore, deuterated compounds have been instrumental in classic DDI studies in preclinical models. In one such study, deuterium-labeled methadone and its metabolites were used as internal standards to investigate the interaction between methadone and diazepam in rats. ubc.ca The analysis of bile samples showed that co-administration of diazepam did not affect the biliary excretion of methadone's metabolites, indicating a lack of interaction at the level of hepatic metabolism and biliary transport in this model. ubc.ca
Advanced Bioanalytical Methodologies and Quantitative Applications of Rac Methadone D3 Hydrochloride
Development and Validation of High-Sensitivity Quantitative Assays for Methadone and its Metabolites
The development of robust and sensitive analytical methods is paramount for accurately determining the concentrations of methadone and its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), in biological matrices. researchgate.netoup.com The use of rac Methadone-d3 Hydrochloride as an internal standard is a cornerstone of these advanced assays.
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) for Pharmaceutical Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. flashcards.worldiaea.org The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis. flashcards.worldrsc.org This "isotope spike" acts as an internal standard that experiences the same physical and chemical effects as the non-labeled (native) analyte throughout sample preparation and analysis. epa.gov
By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, precise quantification can be achieved, even if there are losses of the analyte during the extraction or analytical process. flashcards.worldepa.gov This is because any loss will affect both the native and the labeled compounds equally, thus preserving their ratio. This characteristic makes IDMS particularly advantageous for analyzing complex biological matrices where sample loss and matrix effects (ion suppression or enhancement in the mass spectrometer source) are common challenges. rsc.orgnih.gov
The application of IDMS in pharmaceutical analysis is extensive, ranging from determining drug concentrations in preclinical and clinical studies to the certification of reference materials. iaea.orgcaymanchem.com For methadone, IDMS methods utilizing this compound enable the development of highly sensitive and specific assays for its quantification in various biological samples, including blood, plasma, serum, and hair. researchgate.netnih.gov
Method Validation Parameters: Linearity, Accuracy, Precision, and Selectivity in IDMS using Deuterated Internal Standards
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For IDMS assays using deuterated internal standards like this compound, key validation parameters include linearity, accuracy, precision, and selectivity. researchgate.netscispace.com
Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. In IDMS, calibration curves are constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. canada.ca For methadone analysis, linearity has been demonstrated over concentration ranges relevant to therapeutic use and toxicological investigation, often with correlation coefficients (r²) greater than 0.99. nih.govresearchgate.net
Accuracy is the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples prepared at different concentrations (low, medium, and high) and comparing the measured concentrations to the nominal values. In methods for methadone and its metabolites, accuracies are typically expected to be within ±15% of the nominal value (and ±20% at the lower limit of quantification). researchgate.netru.nl
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is assessed at both intra-assay (within-run) and inter-assay (between-run) levels. For methadone quantification, precision values are generally required to be less than 15%. researchgate.net
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, other drugs, or endogenous matrix components. The use of tandem mass spectrometry (MS/MS) in conjunction with IDMS provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. researchgate.net
A summary of typical validation parameters for a methadone quantification method using a deuterated internal standard is presented in the table below.
| Validation Parameter | Typical Acceptance Criteria | Example Finding for Methadone Assay |
| Linearity (r²) | > 0.99 | > 0.99 for a range of 0.5 ng/mg to 50.0 ng/mg in hair. nih.gov |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Accuracy of more than 95% for R-methadone. researchgate.net |
| Intra-assay Precision (%CV) | < 15% | < 5% over the therapeutic range. researchgate.net |
| Inter-assay Precision (%CV) | < 15% | < 8.5% at concentrations above the quantification limit. researchgate.net |
| Selectivity | No significant interference at the retention time of the analyte and IS | Method proved to be selective for methadone and its metabolites in skeletal tissue with no interfering peaks. oup.com |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | 25 ng/mL for methadone in plasma. researchgate.net |
This table presents a generalized summary based on multiple sources. Actual values can vary depending on the specific method and matrix.
Application of this compound as an Internal Standard in Complex Biological Matrices
The physical and chemical properties of this compound make it an ideal internal standard for the quantification of methadone in various biological samples. researchgate.net Its use is crucial for overcoming the challenges associated with complex matrices, such as blood, plasma, hair, and tissue, which contain numerous endogenous substances that can interfere with the analysis. researchgate.netgla.ac.uk
Quantitative Analysis in Preclinical Pharmacokinetic and Pharmacodynamic Studies
Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to drug development. Accurate quantification of drug concentrations over time is essential for these studies. In preclinical animal models, this compound is used as an internal standard to accurately measure methadone concentrations in biological fluids and tissues. oup.com
For example, in studies investigating the distribution of methadone in skeletal tissue of rats, deuterated internal standards were used to quantify methadone and its metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comoup.com This allowed for the development and validation of an extraction and quantification method to investigate the drug's distribution pattern after chronic dosing. oup.com Similarly, in studies analyzing methadone and its metabolites in rat hair, deuterated internal standards were added to the samples before digestion and extraction to ensure accurate quantification. nih.gov The use of the deuterated standard compensates for any variability in extraction efficiency and matrix effects, leading to reliable data for pharmacokinetic modeling. oup.comscience.gov
Role in Forensic Toxicology and Doping Control Laboratories as a Reference Standard
In forensic toxicology, the accurate identification and quantification of drugs and their metabolites in postmortem samples or in cases of driving under the influence of drugs (DUID) are critical. Methadone is a common finding in forensic investigations. oup.com this compound serves as an indispensable certified reference material (CRM) and internal standard in forensic laboratories. caymanchem.com Its use ensures the accuracy and legal defensibility of the analytical results.
Forensic methods often employ techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS for the simultaneous quantification of methadone and other drugs of abuse. unodc.org The addition of this compound at the beginning of the sample preparation process—which can involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) from matrices like blood, urine, or hair—is standard practice. researchgate.netunodc.org This approach allows for the reliable quantification of methadone even in decomposed or complex postmortem specimens. oup.com In doping control, the same principles apply to ensure the accurate detection and confirmation of methadone use in athletes.
Integration of Deuterated Standards in Multi-Omics Approaches for Biomarker Discovery and Validation
Multi-omics, an emerging field in systems biology, integrates data from various "omics" platforms (e.g., genomics, proteomics, metabolomics) to gain a more comprehensive understanding of biological systems and disease states. nih.govelucidata.io In these large-scale studies, the accurate quantification of small molecules, including drugs and their metabolites, is crucial for identifying potential biomarkers and understanding their role in biological pathways. plos.org
Deuterated internal standards, such as this compound, play a vital role in the metabolomics component of multi-omics research. By enabling precise and accurate quantification, these standards help to reduce analytical variability, which is a significant challenge in large-scale studies. mdpi.com The use of stable isotope-labeled standards improves the reliability and reproducibility of the data, which is essential for the valid discovery and subsequent validation of biomarkers. nih.govmdpi.com As multi-omics approaches become more integrated into clinical and translational research, the role of deuterated compounds as internal standards will continue to be critical for ensuring the quality and integrity of the generated data. elucidata.io
Methodological Challenges and Advancements in Quantitative Bioanalysis of Deuterated Compounds
The use of deuterated compounds, such as this compound, as internal standards (IS) is a cornerstone of quantitative bioanalysis, particularly in methods employing mass spectrometry (MS). texilajournal.comclearsynth.comaptochem.com The underlying principle is that an isotopically labeled standard will exhibit nearly identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. aptochem.comsimbecorion.com This co-elution and similar ionization response are intended to compensate for variability in extraction recovery, injection volume, and matrix-induced ion suppression or enhancement. texilajournal.comaptochem.com However, the introduction of deuterium (B1214612) atoms is not without its own set of methodological challenges. Concurrently, advancements in analytical technology continue to provide solutions to overcome these hurdles.
Methodological Challenges
Despite the advantages, the assumption that deuterated standards are perfect mimics of their corresponding analytes is not always valid. Several challenges can arise that may compromise assay accuracy and precision.
Isotope Effects: The primary challenge stems from the "isotope effect," where differences in mass between protium (B1232500) (¹H) and deuterium (²H or D) lead to subtle but measurable changes in physicochemical properties. cchmc.orgnih.gov The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. oup.com This can influence intermolecular interactions and, consequently, chromatographic behavior.
Chromatographic Separation: A significant manifestation of the isotope effect is the potential for chromatographic separation between the analyte and its deuterated internal standard. oup.comscispace.com In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts, a phenomenon known as the "inverse isotope effect." oup.comnih.gov Conversely, in normal-phase chromatography, a "normal isotope effect" may be observed where the deuterated compound is retained longer. oup.comnih.gov Even slight separation can lead to differential exposure to matrix effects, where co-eluting matrix components suppress or enhance the ionization of the analyte and internal standard to different extents, thereby negating the primary benefit of using a stable isotope-labeled standard. oup.comnih.gov The location of the deuterium atoms also impacts retention, with substitution on aliphatic groups showing a greater inverse isotope effect than on aromatic groups. nih.gov
Metabolic and Chemical Stability: The position of the deuterium label is critical. If deuterium atoms are placed on a site that is metabolically active, the C-D bond's greater strength can slow down the rate of metabolism (a kinetic isotope effect). While this is a principle used intentionally in designing "deuterated drugs" to improve pharmacokinetic properties, it is an undesirable characteristic for an internal standard, which should not exhibit different metabolic stability from the analyte. nih.gov There is also a risk of back-exchange, where deuterium atoms on certain functional groups (e.g., hydroxyl, amine) can exchange with protons from the sample matrix or solvent, compromising the standard's integrity.
Isotopic Crosstalk and Purity: Another challenge is isotopic crosstalk, which can occur when the signal from the internal standard interferes with the analyte signal, or vice versa. This is particularly relevant when using nominal mass spectrometers like triple quadrupoles. nih.gov The natural abundance of heavy isotopes (e.g., ¹³C) in the analyte can result in a small M+1 or M+2 peak that may overlap with the mass of a lightly deuterated standard (e.g., d1 or d2). To mitigate this, it is recommended that the internal standard has a mass at least 3 or 4 atomic mass units (amu) greater than the analyte. simbecorion.comnih.gov Furthermore, the isotopic purity of the standard is crucial; the presence of unlabeled analyte in the internal standard material can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.
Table 1: Summary of Methodological Challenges in Deuterated Compound Bioanalysis
| Challenge | Description | Potential Impact on Quantitative Analysis |
|---|---|---|
| Chromatographic Isotope Effect | The deuterated internal standard separates from the unlabeled analyte during chromatography due to differences in intermolecular forces. oup.comnih.gov | Inaccurate quantification due to differential matrix effects; the IS and analyte experience different levels of ion suppression or enhancement. oup.com |
| Isotopic Crosstalk | Interference between the mass spectrometric signals of the analyte and the internal standard, often due to the natural isotopic abundance of the analyte. nih.gov | Compromised accuracy, particularly at low concentrations. Requires sufficient mass difference (≥3 amu) between analyte and IS. simbecorion.com |
| Label Instability | Deuterium atoms may be lost through metabolic processes or back-exchange with hydrogen from the matrix/solvent, altering the mass and properties of the IS. | Underestimation of the analyte concentration if the IS degrades. Compromises the integrity of the assay. |
| Impurity of Standard | The deuterated internal standard material may contain residual unlabeled analyte. | Overestimation of the analyte concentration, affecting accuracy, especially for samples near the lower limit of quantitation. |
Advancements in Quantitative Bioanalysis
To address these challenges, significant advancements have been made in analytical instrumentation and methodologies.
High-Resolution Mass Spectrometry (HRMS): The increasing adoption of HRMS for quantitative bioanalysis offers a powerful solution to the problem of isotopic overlap. nih.gov By providing high mass accuracy and resolution, HRMS can readily distinguish between the analyte's naturally occurring isotopes and the deuterated internal standard, even with a small mass difference, thus reducing the risk of crosstalk. nih.gov
Advanced Chromatographic Techniques: The development of novel chromatography stationary phases and techniques helps to minimize or control the isotopic separation. Studies have evaluated a wide range of stationary phase polarities, from nonpolar to polar, to understand and predict the retention behavior of isotopologues. nih.govnih.gov For example, it has been observed that polar stationary phases often exhibit a normal isotope effect, while nonpolar phases show an inverse effect. nih.gov This knowledge allows chromatographers to select conditions that promote co-elution.
Strategic Isotopic Labeling: There is a greater understanding of the importance of strategic placement and number of deuterium atoms. Synthesizing internal standards with deuterium labels on metabolically stable positions is now standard practice. ubc.ca Furthermore, using a higher degree of deuteration (e.g., d5 or greater) not only minimizes isotopic crosstalk but can also reduce the relative impact of any single label loss. aptochem.com While more expensive, the use of other stable isotopes like ¹³C and ¹⁵N, which are less susceptible to chromatographic isotope effects, represents another advanced option. aptochem.comnih.govnih.gov
Improved Method Validation and Application: Bioanalytical method validation guidelines now implicitly encourage a thorough evaluation of potential issues related to deuterated internal standards. In the analysis of methadone and its metabolites, methods using deuterated standards have demonstrated high sensitivity and robustness. For instance, a method for quantifying methadone (MD), EDDP, and EMDP in hair using their respective deuterated internal standards achieved a limit of quantitation of 0.5 ng/mg for MD and EDDP and showed good linearity and recovery. oup.comnih.gov
Table 2: Research Findings in the Quantitative Analysis of Methadone and Metabolites Using Deuterated Standards
| Analyte(s) | Internal Standard(s) | Matrix | Key Performance Metrics | Reference(s) |
|---|---|---|---|---|
| D,L-Methadone (MD), EDDP, EMDP | MD-d3, EDDP-d3, EMDP-d3 | Hair | Linearity: 0.5-50 ng/mg (MD, EDDP), 1.0-50 ng/mg (EMDP). Recovery: >70% (MD, EDDP), >53% (EMDP). Intra/Inter-assay CV: <20%. | oup.comnih.gov |
| R/S-Methadone, R/S-EDDP | rac-Methadone-D3, rac-EDDP-D3 | Postmortem Blood & Brain | Enantiomers fully separated on a chiral column. Method successfully applied to authentic postmortem samples. | oup.com |
Theoretical and Experimental Studies of Deuterium Kinetic Isotope Effects Dkies in Methadone Biotransformation
Fundamental Principles of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects
The substitution of a hydrogen atom (protium, H) with its heavier isotope, deuterium (D), can lead to a change in the rate of a chemical reaction. This phenomenon is known as the deuterium kinetic isotope effect (DKIE). The underlying principle of the DKIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. nih.gov Due to its greater mass, deuterium forms a stronger covalent bond with carbon, resulting in a lower zero-point energy. nih.gov Consequently, more energy is required to break a C-D bond compared to a C-H bond, which can lead to a slower reaction rate for the deuterated compound. nih.gov
DKIEs are categorized into two main types: primary and secondary.
Primary DKIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. slideshare.netnumberanalytics.comcsbsju.edu In the context of methadone metabolism, this would typically involve the enzymatic cleavage of a C-H bond. nih.gov The magnitude of the primary DKIE, expressed as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) substrates (kH/kD), is generally greater than 1, indicating a normal isotope effect. nih.gov Typical values for primary DKIEs are in the range of 1 to 8, although larger effects can be observed in cases of quantum tunneling. nih.govcsbsju.edu
Secondary DKIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. slideshare.netprinceton.edu These effects are typically smaller than primary DKIEs, with kH/kD values often ranging from 0.8 to 1.5. princeton.edu Secondary DKIEs can be either normal (kH/kD > 1) or inverse (kH/kD < 1) and arise from changes in hybridization or hyperconjugation between the ground state and the transition state of the reaction. princeton.edu For example, a change in hybridization from sp3 to sp2 at a carbon adjacent to the reaction center can lead to a normal secondary DKIE. princeton.edu
Experimental Determination of DKIEs in Enzymatic Reactions Involving Deuterated Methadone Substrates
The experimental determination of DKIEs in the biotransformation of deuterated methadone provides crucial insights into its metabolic pathways. These studies typically involve incubating the deuterated substrate, such as rac-Methadone-d3 Hydrochloride, with liver microsomes or specific cytochrome P450 (CYP) enzymes and comparing the rate of metabolism to that of the non-deuterated counterpart. nih.govnih.gov
Methadone is primarily metabolized in the liver by CYP enzymes, with CYP3A4, CYP2B6, and CYP2C19 playing significant roles in its N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). nih.govoup.comwashington.eduoup.comnih.gov The N-demethylation process involves the cleavage of a C-H bond on one of the N-methyl groups.
Studies have shown that deuteration of the N-methyl group of methadone can lead to a significant kinetic isotope effect. For instance, in vitro studies using human and mouse liver microsomes have demonstrated that the N-demethylation of d9-methadone to its corresponding d6-EDDP metabolite is slower compared to the metabolism of non-deuterated methadone. nih.gov The presence of a significant primary DKIE in these reactions indicates that the cleavage of the C-H bond is a rate-limiting or partially rate-limiting step in the N-demethylation of methadone. nih.gov
The following table summarizes representative experimental data on the in vitro metabolism of methadone and its deuterated analog:
| System | Substrate | Metabolite | Kinetic Parameter | Value | Reference |
| Mouse Liver Microsomes | Methadone | EDDP | Vmax (nmol/min/mg) | 1.5 +/- 0.1 | nih.gov |
| Mouse Liver Microsomes | d9-Methadone | d6-EDDP | Vmax (nmol/min/mg) | 0.8 +/- 0.1 | nih.gov |
| Human Liver Microsomes | Methadone | EDDP | Vmax (nmol/min/mg) | 0.5 +/- 0.04 | nih.gov |
| Human Liver Microsomes | d9-Methadone | d6-EDDP | Vmax (nmol/min/mg) | 0.2 +/- 0.02 | nih.gov |
These experimental findings underscore the importance of C-H bond cleavage in the rate of methadone metabolism and highlight the utility of deuterated substrates in probing these enzymatic processes.
Computational Chemistry Approaches for Predicting and Explaining Isotope Effects in Methadone Metabolism
Computational chemistry provides powerful tools for predicting and rationalizing the kinetic isotope effects observed in methadone metabolism. helsinki.fiacs.org Quantum chemical methods, such as density functional theory (DFT), can be employed to model the reaction mechanism at an atomic level. nih.govscite.ai These methods allow for the calculation of the potential energy surface of the reaction, including the structures and energies of the reactants, transition states, and products. princeton.edu
By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated methadone, the zero-point energies can be determined. The difference in these zero-point energies between the two isotopic forms contributes significantly to the activation energy and thus the reaction rate. princeton.edu This allows for the theoretical prediction of primary and secondary DKIEs.
Molecular docking simulations can also be used to predict how methadone and its deuterated analogs bind to the active sites of CYP enzymes. amanote.com These simulations can provide insights into the orientation of the substrate within the enzyme's active site, which is crucial for understanding which C-H bonds are most susceptible to oxidation. amanote.com By combining docking with quantum mechanical calculations, a more complete picture of the factors influencing the DKIE can be obtained. acs.org
For example, computational models can help to explain why certain CYP isozymes exhibit different stereoselectivity and regioselectivity in methadone metabolism. washington.edu These models can also predict how the introduction of a deuterium atom at a specific position will alter the binding affinity and the subsequent metabolic profile of the drug. researchgate.net
Implications of Isotope Effects for Understanding Rate-Limiting Steps and Reaction Mechanisms in Metabolic Pathways
The study of deuterium kinetic isotope effects has significant implications for elucidating the rate-limiting steps and reaction mechanisms of methadone's metabolic pathways. numberanalytics.comresearchgate.netacs.org The magnitude of the observed DKIE provides direct evidence for the involvement of C-H bond cleavage in the slowest step of the metabolic process. nih.gov
A significant primary DKIE (typically kH/kD > 2) strongly suggests that the cleavage of the C-H bond is the rate-determining step of the reaction. csbsju.edunih.gov In the case of methadone, this would imply that the enzymatic N-demethylation by CYP enzymes is limited by the initial hydrogen atom abstraction from the methyl group. nih.gov If the observed DKIE is small or close to unity, it suggests that other steps in the catalytic cycle, such as substrate binding, product release, or conformational changes of the enzyme, are rate-limiting. nih.govresearchgate.net
The use of deuterated substrates can also help to dissect complex metabolic pathways with multiple competing reactions. By selectively deuterating different positions on the methadone molecule, researchers can probe the relative rates of different metabolic transformations. For example, comparing the rates of N-demethylation and aromatic hydroxylation for a deuterated methadone analog can reveal which pathway is more sensitive to isotopic substitution and thus provide clues about the respective reaction mechanisms. osti.gov
Furthermore, the analysis of secondary DKIEs can offer more subtle details about the transition state structure. princeton.edu For instance, an inverse secondary DKIE (kH/kD < 1) might indicate a change from sp2 to sp3 hybridization at a carbon atom near the reaction center, providing valuable information about the geometry of the transition state. csbsju.edu
Deuterium-Induced Metabolic Switching and its Consequences for Metabolic Profiles
Deuteration of a drug molecule at a primary site of metabolism can lead to a phenomenon known as "metabolic switching" or "metabolic shunting". nih.govcdnsciencepub.commusechem.comjuniperpublishers.com This occurs when the slowing of the primary metabolic pathway due to the DKIE causes the drug to be metabolized through alternative, previously minor, pathways. osti.gov
In the case of methadone, which is metabolized by multiple CYP enzymes at various positions, deuteration of the N-methyl groups (as in rac-Methadone-d3 Hydrochloride) can significantly reduce the rate of N-demethylation. nih.gov This reduction in the primary metabolic route can lead to an increased formation of metabolites from other pathways, such as aromatic hydroxylation or even glucuronidation. nih.gov
The potential for deuterium-induced metabolic switching highlights the importance of comprehensive metabolic profiling of deuterated drugs. juniperpublishers.com It is not sufficient to only measure the rate of the primary metabolic pathway; a full characterization of all major and minor metabolites is necessary to understand the complete impact of deuteration on the drug's disposition. osti.gov
Emerging Research Paradigms and Future Perspectives for Deuterated Opioid Analogs in Academic Research
Novel Applications of rac Methadone-d3 Hydrochloride in Targeted Metabolomics and Flux Analysis
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolomics, providing a powerful tool for the absolute quantification of metabolites and the elucidation of metabolic pathways. nih.govnih.gov In targeted metabolomics, deuterated standards like rac Methadone-d3 HCl are indispensable for correcting analytical variability and matrix effects, ensuring accurate and reproducible measurements. lgcstandards.comnih.govacanthusresearch.com
The principle of using a stable isotope-labeled internal standard (SIL-IS) relies on its near-identical physicochemical properties to the endogenous analyte. lgcstandards.com When rac Methadone-d3 HCl is introduced into a biological sample at a known concentration, it co-elutes with the non-labeled methadone during chromatographic separation and is detected by mass spectrometry at a distinct mass-to-charge ratio. oup.comcaymanchem.com This allows for the precise quantification of methadone by calculating the ratio of the analyte's signal to the SIL-IS signal, effectively normalizing for variations in sample preparation, injection volume, and instrument response. nih.gov
Metabolic flux analysis, which investigates the rates of metabolic reactions, also benefits significantly from the use of deuterated tracers. By administering this compound in preclinical models, researchers can trace the metabolic fate of the compound. researchgate.netmdpi.com The deuterium (B1214612) atoms act as a label, allowing for the identification and quantification of its metabolites, such as rac-EDDP-d3. oup.com This provides critical insights into the dynamics of methadone metabolism, including the activity of enzymes like cytochrome P450s that are responsible for its biotransformation. frontiersin.orgosti.gov The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can slow down metabolism at the site of deuteration, which can be a valuable tool for studying reaction mechanisms. nih.govresearchgate.net
Table 1: Applications of this compound in Metabolomics
| Application | Description | Key Advantages |
| Targeted Quantification | Used as an internal standard for the accurate measurement of methadone concentrations in biological matrices (e.g., blood, brain tissue). oup.com | Corrects for matrix effects, improves accuracy and precision of quantification. nih.gov |
| Metabolic Flux Analysis | Traces the metabolic conversion of methadone to its metabolites, such as EDDP. oup.com | Elucidates metabolic pathways and enzyme kinetics in vivo and in vitro. osti.gov |
| Pharmacokinetic Studies | Enables precise determination of absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net | Provides reliable data for constructing pharmacokinetic models. |
Role of Deuterated Standards in Advancing In Vitro-In Vivo Extrapolation (IVIVE) Models in Preclinical Settings
In vitro-in vivo extrapolation (IVIVE) is a critical methodology in preclinical drug development that aims to predict the in vivo pharmacokinetic properties of a drug from in vitro data. nih.govnih.gov The accuracy of IVIVE models heavily relies on the quality of the in vitro data, where deuterated standards like this compound play a pivotal role. researchgate.netwuxiapptec.com
In vitro metabolism studies using systems such as human liver microsomes or hepatocytes are fundamental to IVIVE. nih.gov These assays determine the intrinsic clearance (CLint) of a drug, which is a measure of the metabolic capacity of the liver. The use of this compound as an internal standard in these assays is crucial for obtaining accurate and precise CLint values. nih.govacanthusresearch.com By minimizing the variability associated with the experimental procedures, deuterated standards enhance the reliability of the in vitro data that forms the basis of the extrapolation. lgcstandards.com
The process of IVIVE involves scaling the in vitro CLint to predict the in vivo hepatic clearance (CLh). nih.gov This requires accounting for various physiological and system-specific parameters. The precision of the initial in vitro measurements, facilitated by deuterated standards, directly impacts the confidence in the predicted in vivo clearance. researchgate.net Furthermore, understanding the metabolic pathways from in vitro studies, aided by tracers like rac Methadone-d3 HCl, helps in refining the physiological-based pharmacokinetic (PBPK) models used for IVIVE. mdpi.com These models integrate drug-specific data with physiological information to simulate the drug's behavior in the whole organism. mdpi.com
Table 2: Impact of Deuterated Standards on IVIVE Accuracy
| IVIVE Parameter | Role of Deuterated Standard | Consequence for Model Prediction |
| In Vitro Intrinsic Clearance (CLint) | Ensures accurate quantification of parent drug depletion in microsomal or hepatocyte incubations. wuxiapptec.com | Reduces error in the primary input parameter for IVIVE, leading to more reliable predictions of hepatic clearance. researchgate.net |
| Metabolite Formation Kinetics | Allows for precise measurement of metabolite production rates. | Improves the mechanistic understanding of drug metabolism, enhancing the predictive power of PBPK models. |
| Protein Binding | Can be used to accurately determine the fraction of unbound drug in the in vitro system (fu,inc). | Correctly scaling in vitro clearance requires accurate unbound fraction data. |
Integration of Deuterium Labeling in Advanced Spectroscopic and Imaging Techniques for Drug Disposition Studies (Preclinical)
The integration of deuterium labeling into advanced analytical techniques has revolutionized preclinical drug disposition studies by enabling the direct visualization and quantification of a drug and its metabolites within biological systems. nih.govresearchgate.net Techniques such as mass spectrometry imaging (MSI) and deuterium magnetic resonance imaging (DMI) leverage the unique properties of deuterium to provide spatiotemporal information on a drug's journey through the body. researchgate.netscienceopen.com
Mass Spectrometry Imaging (MSI) allows for the label-free visualization of the distribution of a drug and its metabolites in tissue sections. scienceopen.com While MSI itself does not require isotopic labeling, the use of a deuterated standard like this compound administered to the subject animal can serve as a powerful tool for validating the signals detected and for quantitative MSI applications. By comparing the distribution of the unlabeled drug with the known distribution of the deuterated standard, researchers can confirm the identity of the detected molecules and quantify their abundance in different anatomical regions of the tissue.
Deuterium Magnetic Resonance Imaging (DMI), also known as deuterium metabolic imaging, is an emerging non-invasive technique that can map the metabolic fate of deuterated substrates in vivo. researchgate.netnih.govescholarship.org By administering a deuterated compound like this compound, DMI can track its distribution and conversion to metabolites in real-time. mdpi.com This provides invaluable information on tissue-specific metabolism and can help identify the sites of drug action and potential toxicity. The low natural abundance of deuterium results in minimal background signal, providing high contrast for the labeled molecules. nih.govescholarship.org
Another powerful technique is the use of deuterated tracers in positron emission tomography (PET) studies. snmjournals.org While methadone itself is not typically labeled with a positron emitter, deuteration can be used to create analogs of PET radioligands to study enzyme kinetics. For example, deuterated versions of enzyme inhibitors have been used to measure enzyme activity by comparing the kinetics of the labeled and unlabeled tracers. snmjournals.orgresearchgate.net
Table 3: Advanced Techniques Utilizing Deuterium Labeling for Drug Disposition
| Technique | Principle | Information Gained |
| Mass Spectrometry Imaging (MSI) | Visualization of the spatial distribution of molecules in tissue sections based on their mass-to-charge ratio. scienceopen.com | Localization of parent drug and metabolites in specific organs and tissues. |
| Deuterium Magnetic Resonance Imaging (DMI) | Non-invasive imaging of the distribution and metabolism of deuterium-labeled compounds in vivo. researchgate.netnih.gov | Real-time tracking of drug disposition and metabolic pathways in a living organism. |
| PET with Deuterated Analogs | Use of deuterated compounds to probe enzyme kinetics and receptor occupancy in vivo. snmjournals.org | Mechanistic insights into drug-target interactions and metabolic processes. |
Development of Novel Deuterated Probes for Receptor Binding Kinetics and Mechanism of Action Studies (In Vitro/Theoretical)
The development of novel deuterated probes is a promising frontier for elucidating the intricacies of opioid receptor binding kinetics and the mechanism of action of drugs like methadone. frontiersin.orgnih.gov In vitro and theoretical studies benefit from the subtle yet significant effects of deuterium substitution on molecular interactions and metabolic stability.
In vitro receptor binding assays are fundamental for characterizing the affinity of a ligand for its receptor. nih.gov While this compound is primarily used as an internal standard, the principle of deuteration can be applied to create novel research tools. For instance, selective deuteration of a ligand can influence its binding kinetics (association and dissociation rates) without significantly altering its equilibrium binding affinity (Kd). pnas.org This is because the increased mass of deuterium can affect the vibrational modes of the molecule, which can play a role in the dynamics of receptor-ligand interactions. Studying these subtle changes can provide insights into the transition states of binding and the specific molecular interactions that govern binding kinetics.
Computational modeling and molecular dynamics (MD) simulations are powerful theoretical tools for exploring drug-receptor interactions at an atomic level. frontiersin.orgelifesciences.org These methods can be used to predict how deuteration might affect the binding pose and dynamics of a ligand within the receptor's binding pocket. acs.org For example, MD simulations could explore whether the altered vibrational frequencies of C-D bonds compared to C-H bonds influence the conformational flexibility of the ligand or the receptor, potentially favoring certain binding modes or allosteric effects. pnas.org
Table 4: Applications of Deuterated Probes in Receptor and Mechanistic Studies
| Study Type | Application of Deuterated Probe | Potential Insights |
| In Vitro Receptor Binding | Investigate the effect of deuteration on ligand binding kinetics (kon, koff). | Elucidate the role of specific molecular vibrations and interactions in the binding process. |
| Molecular Dynamics Simulations | Model the impact of deuteration on ligand-receptor dynamics and conformational sampling. frontiersin.org | Predict changes in binding free energy, preferred binding poses, and potential for biased signaling. elifesciences.orgacs.org |
| Mechanism of Action Studies | Use metabolically stabilized deuterated analogs to differentiate parent drug effects from metabolite effects. frontiersin.orgnih.gov | Clarify the pharmacological profile of the parent compound and the contribution of its metabolites. |
Q & A
Q. What analytical pitfalls arise when quantifying rac Methadone-d3 Hydrochloride in multi-drug interaction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
